REACTION_CXSMILES
|
[CH3:1][O:2][N:3]=[CH:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1.C([BH3-])#N.[Na+].Cl>ClCCl.CO>[F:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][NH:3][O:2][CH3:1])=[CH:10][CH:9]=1 |f:1.2|
|
Name
|
4-fluorobenzaldehyde-O-methyloxime
|
Quantity
|
93.2 mmol
|
Type
|
reactant
|
Smiles
|
CON=CC1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
9.18 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil was chromatographed on silica gel (elution toluene-ethyl acetate 0-10%)
|
Reaction Time |
96 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CNOC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.92 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 40.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |